molecular formula C11H15FN4OS B15174650 N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea CAS No. 921225-59-4

N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea

Cat. No.: B15174650
CAS No.: 921225-59-4
M. Wt: 270.33 g/mol
InChI Key: QXOUKNZOXCAACE-UHFFFAOYSA-N
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Description

N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea is a hybrid urea-thiourea derivative characterized by:

  • Thiourea moiety: A carbamothioyl group (-NHC(S)NH-) linked to a 3-fluorophenyl ring.
  • Ethyl spacer: A two-carbon chain bridging the thiourea and urea groups.
  • N'-methylurea: A terminal urea group with a methyl substituent on one nitrogen.

This structure confers unique electronic and steric properties, distinguishing it from conventional urea-based compounds. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the thiourea group may influence metal coordination or hydrogen-bonding interactions .

Properties

CAS No.

921225-59-4

Molecular Formula

C11H15FN4OS

Molecular Weight

270.33 g/mol

IUPAC Name

1-[2-[(3-fluorophenyl)carbamothioylamino]ethyl]-3-methylurea

InChI

InChI=1S/C11H15FN4OS/c1-13-10(17)14-5-6-15-11(18)16-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H2,13,14,17)(H2,15,16,18)

InChI Key

QXOUKNZOXCAACE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCNC(=S)NC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea typically involves the reaction of 3-fluoroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with N-methylisocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug development. Studies have explored its use in treating conditions like cancer, inflammation, and infectious diseases.

Industry: In industrial applications, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Urea-Based Pesticides

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)

  • Structure : Lacks a thiourea group; features a trifluoromethylphenyl substituent.
  • Activity : Used as a herbicide due to its inhibition of photosynthesis. The trifluoromethyl group increases soil persistence compared to the target compound’s 3-fluorophenyl group .

Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea)

  • Structure : Contains an isopropylphenyl group instead of fluorophenyl.
  • Activity : Targets plant acetolactate synthase. The absence of fluorine reduces electronegativity, altering binding kinetics .
Compound Substituents Key Functional Groups Molecular Weight Application
Target Compound 3-Fluorophenyl, methylurea Thiourea, urea Not reported Research phase
Fluometuron 3-Trifluoromethylphenyl Urea 232.2 g/mol Herbicide
Isoproturon 4-Isopropylphenyl Urea 206.3 g/mol Herbicide

Urea Derivatives in Medicinal Chemistry

PD173074 (1-tert-butyl-3-[2-(diethylaminobutylamino)pyrido-pyrimidinyl]urea)

  • Structure : Bulky tert-butyl and pyrido-pyrimidinyl groups.
  • Activity : Potent FGFR inhibitor; the extended aromatic system enables π-π stacking with kinase domains, unlike the linear target compound .

PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

  • Structure: Quinoline and chloro-methoxyphenyl substituents.
  • Activity : Inhibits IGF-1R. The chloro-methoxy group enhances membrane permeability compared to the target’s fluorine .

Fluorophenyl-Containing Ureas

N-(2-Fluorophenyl)-N'-methylurea

  • Structure : Simpler urea with a 2-fluorophenyl group.

N-(2-Chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea

  • Structure : Chloroethyl spacer and difluoromethoxyphenyl group.

Biological Activity

N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea, a thiourea derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which incorporates a fluorophenyl group and a carbamothioyl moiety. Understanding its biological activity is crucial for potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H14FN3OS. The structural features include:

  • Carbamothioyl Group : This functional group is known for its role in enhancing biological activity.
  • Fluorophenyl Ring : The presence of fluorine can influence the lipophilicity and biological interactions of the compound.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. faecalis40
Compound BP. aeruginosa50
This compoundS. aureusTBD

Anticancer Activity

The anticancer potential of thiourea derivatives has been widely studied. For example, compounds with similar structures have demonstrated cytotoxic effects on breast cancer cells (MCF-7). In vitro studies revealed that certain derivatives could induce apoptosis and arrest the cell cycle at the S phase, leading to increased lactate dehydrogenase (LDH) levels in treated cells .

Case Study: MCF-7 Cell Line

  • Treatment : Various concentrations of the compound were tested.
  • Results :
    • LDH levels significantly increased from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated).
    • Cell viability decreased with increasing concentrations.

Anti-inflammatory Activity

Thiourea derivatives have also shown promise as anti-inflammatory agents. In studies involving carrageenan-induced edema in rats, certain derivatives exhibited significant inhibition of inflammation markers such as COX-2 and 5-LOX .

Compound% Inhibition (4h post-injection)
Compound C54.01%
Compound D54.12%

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial growth and inflammation.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through cell cycle modulation.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives may reduce oxidative stress, contributing to their anti-inflammatory effects.

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